2-[ethyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol
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Overview
Description
2-[ETHYL({1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL})AMINO]ETHAN-1-OL is a compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[ETHYL({1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL})AMINO]ETHAN-1-OL typically involves the formation of the pyrazolopyrimidine core followed by functionalization. One common method involves the treatment of a formimidate derivative with hydrazine hydrate in ethanol to obtain the pyrazolopyrimidine core . Subsequent reactions with ethylating agents and other reagents lead to the formation of the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[ETHYL({1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL})AMINO]ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[ETHYL({1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL})AMINO]ETHAN-1-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer properties due to its ability to inhibit CDK2/cyclin A2.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[ETHYL({1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL})AMINO]ETHAN-1-OL involves the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression . The compound binds to the active site of CDK2, preventing the phosphorylation of key substrates required for cell division. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and have similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have been studied for their anticancer properties.
Uniqueness
2-[ETHYL({1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL})AMINO]ETHAN-1-OL is unique due to its specific functional groups that enhance its binding affinity and selectivity towards CDK2. This makes it a promising candidate for further development as a therapeutic agent.
Properties
Molecular Formula |
C10H15N5O |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-[ethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C10H15N5O/c1-3-15(4-5-16)10-8-6-13-14(2)9(8)11-7-12-10/h6-7,16H,3-5H2,1-2H3 |
InChI Key |
KYHSQZNJIQLNPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C1=NC=NC2=C1C=NN2C |
Origin of Product |
United States |
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